

2,3-Dimethyl-5-nitroaniline: A Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: 2,3-Dimethyl-5-nitroaniline

Cat. No.: B184227

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-5-nitroaniline is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a nitro group and an amino group on a dimethylated benzene ring, offers a unique combination of reactive sites for the construction of more complex molecules. The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring and the basicity of the amino group, making it a versatile building block for a variety of organic transformations. This document provides an overview of its potential applications, detailed experimental protocols for representative syntheses, and relevant physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Data

While extensive experimental data for **2,3-dimethyl-5-nitroaniline** is not readily available in the public domain, the following tables summarize its known properties and the spectroscopic data of a closely related compound, 2-methyl-5-nitroaniline, which can provide an estimation of the expected spectral characteristics.

Table 1: Physicochemical Properties of **2,3-Dimethyl-5-nitroaniline**

| Property | Value |
|-------------------|--|
| CAS Number | 106837-44-9 |
| Molecular Formula | C ₈ H ₁₀ N ₂ O ₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Not specified in literature |
| Melting Point | Not specified in literature |
| Solubility | Expected to be soluble in polar organic solvents |

Table 2: Spectroscopic Data of the Related Compound 2-Methyl-5-nitroaniline

| Spectroscopy | Data | Reference |
|---|--|-----------|
| ¹ H NMR (400 MHz, DMSO-d ₆) | δ 7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H), 2.16 (s, 3H) | [1] |
| ¹³ C NMR (100 MHz, DMSO-d ₆) | δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 | [1] |
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 152 | [2] |
| Infrared (IR) | The spectrum shows characteristic peaks for N-H stretching, aromatic C-H stretching, and NO ₂ stretching. | [3] |

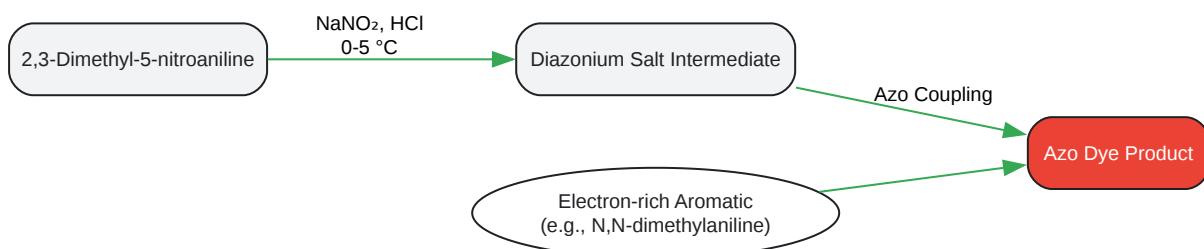
Applications in Organic Synthesis

2,3-Dimethyl-5-nitroaniline is a valuable precursor for the synthesis of a variety of organic molecules, particularly in the fields of dyes, pigments, and potentially in the development of pharmaceuticals and agrochemicals.[4] The amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. Furthermore, the

amino and nitro functionalities can be manipulated to synthesize heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.[5][6]

Synthesis of Azo Dyes

Aromatic amines are primary precursors in the synthesis of azo dyes.[7] The amino group of **2,3-dimethyl-5-nitroaniline** can be converted to a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative. The resulting azo compounds are often highly colored and find applications as dyes and pigments.

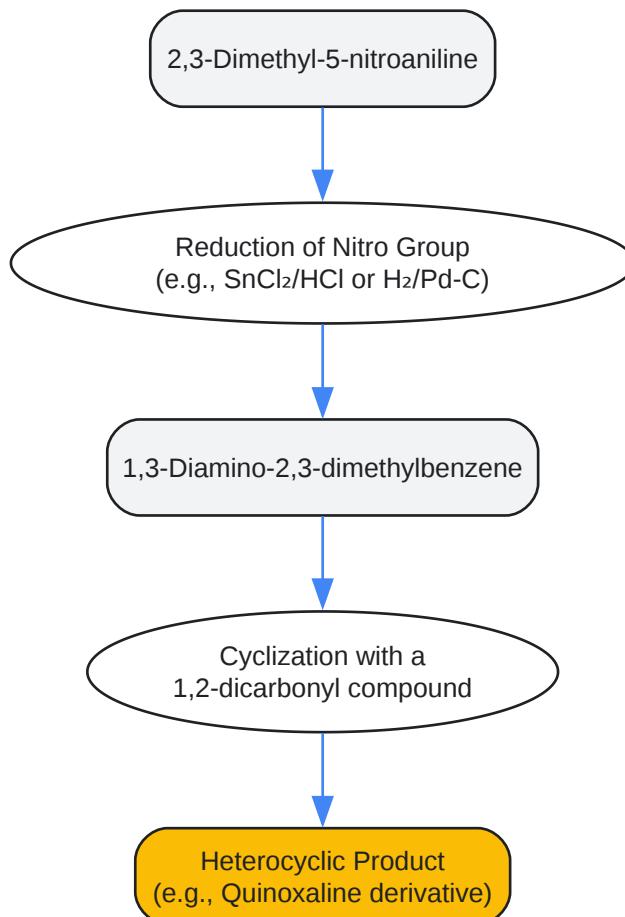


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Caption: Synthesis of an Azo Dye from **2,3-Dimethyl-5-nitroaniline**.

Intermediate for Heterocyclic Compounds

The functional groups of **2,3-dimethyl-5-nitroaniline** make it a suitable starting material for the synthesis of various heterocyclic compounds. For instance, reduction of the nitro group to an amino group would yield a diamine, a key precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. These structural motifs are prevalent in many biologically active molecules.[5][6]



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Caption: Pathway to Heterocyclic Compounds from **2,3-Dimethyl-5-nitroaniline**.

Experimental Protocols

The following protocols are representative examples of reactions that can be performed using **2,3-dimethyl-5-nitroaniline** as a starting material. These are based on general procedures for similar compounds and may require optimization for this specific substrate.

Protocol 1: Synthesis of a Representative Azo Dye

Objective: To synthesize an azo dye by diazotization of **2,3-dimethyl-5-nitroaniline** and subsequent coupling with N,N-dimethylaniline.

Materials:

- **2,3-Dimethyl-5-nitroaniline**
- Sodium nitrite (NaNO₂)
- Concentrated hydrochloric acid (HCl)
- N,N-Dimethylaniline
- Sodium acetate
- Ethanol
- Ice

Procedure:

- **Diazotization:**
 - In a 100 mL beaker, dissolve 1.66 g (10 mmol) of **2,3-dimethyl-5-nitroaniline** in 20 mL of 3 M hydrochloric acid, warming gently if necessary.
 - Cool the solution to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C during the addition.
 - Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
- **Azo Coupling:**
 - In a separate 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of 2 M hydrochloric acid.
 - Cool this solution to 0-5 °C in an ice bath.
 - Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

- Slowly add a saturated solution of sodium acetate until the mixture is neutral to litmus paper.
- A colored precipitate of the azo dye should form.
- Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

- Isolation and Purification:
 - Collect the crude azo dye by vacuum filtration and wash with cold water.
 - Recrystallize the product from an appropriate solvent, such as ethanol, to obtain the purified azo dye.
 - Dry the purified crystals in a desiccator.

Table 3: Expected Reaction Parameters and Yields for Azo Dye Synthesis

| Parameter | Value |
|-----------------------|-------------------------------------|
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0-5 °C |
| Expected Yield | 70-90% (based on similar reactions) |
| Appearance of Product | Colored solid (e.g., red, orange) |

Protocol 2: Reduction of the Nitro Group to an Amine

Objective: To synthesize 2,3-dimethyl-1,5-benzenediamine by the reduction of **2,3-dimethyl-5-nitroaniline**.

Materials:

- **2,3-Dimethyl-5-nitroaniline**
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)

- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)

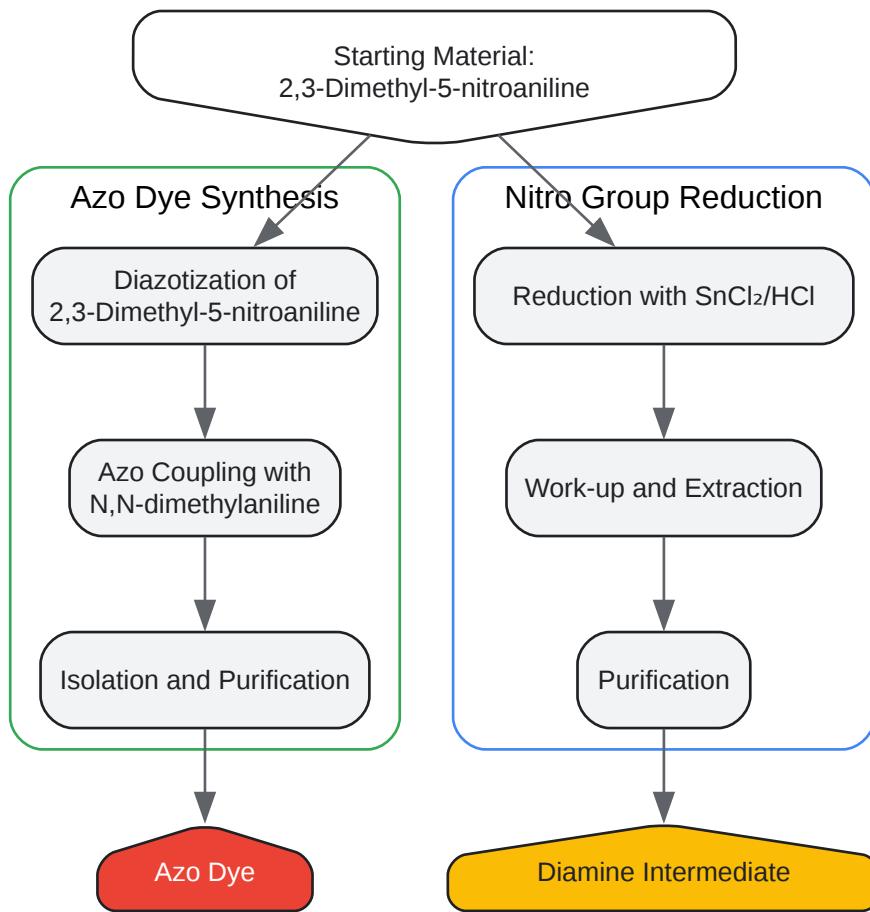
Procedure:

- Reduction Reaction:
 - In a 250 mL round-bottom flask equipped with a reflux condenser, place 1.66 g (10 mmol) of **2,3-dimethyl-5-nitroaniline** and 5.64 g (25 mmol) of tin(II) chloride dihydrate.
 - Add 30 mL of concentrated hydrochloric acid.
 - Heat the mixture to reflux with stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the tin salts precipitate as a white solid and the solution is basic.
 - Extract the product with dichloromethane (3 x 30 mL).
 - Combine the organic layers and wash with brine (20 mL).
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude diamine.
- Purification:
 - The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Table 4: Expected Reaction Parameters and Yields for Nitro Group Reduction

| Parameter | Value |
|-----------------------|--------------------------------------|
| Reaction Time | 1-2 hours |
| Reaction Temperature | Reflux |
| Expected Yield | 80-95% (based on similar reactions) |
| Appearance of Product | Solid, may darken on exposure to air |

Workflow Diagram

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Caption: General Experimental Workflow for the Utilization of **2,3-Dimethyl-5-nitroaniline**.

Conclusion

2,3-Dimethyl-5-nitroaniline is a promising intermediate for the synthesis of a diverse range of chemical compounds. Its functional groups provide multiple avenues for synthetic transformations, leading to the creation of novel dyes, and precursors for heterocyclic compounds with potential applications in materials science and medicinal chemistry. The protocols provided herein serve as a foundation for researchers to explore the synthetic utility of this versatile building block. Further investigation into the specific applications and reaction optimization for **2,3-dimethyl-5-nitroaniline** is warranted to fully unlock its potential in organic synthesis.

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